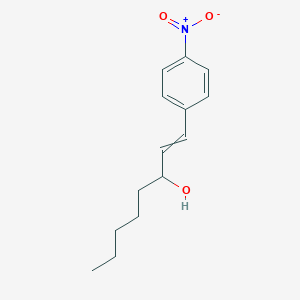
2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a trichlorobut-3-enoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-Methoxy-4-(prop-2-en-1-yl)phenol: This intermediate can be synthesized by the alkylation of 2-methoxyphenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate 2-Methoxy-4-(prop-2-en-1-yl)phenol is then esterified with 3,4,4-trichlorobut-3-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichlorobut-3-enoate moiety can be reduced to form a less chlorinated derivative.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: A precursor in the synthesis of the target compound.
3,4,4-Trichlorobut-3-enoic acid: Another precursor used in the esterification step.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A structurally similar compound with different substituents.
Uniqueness
2-Methoxy-4-(prop-2-en-1-yl)phenyl 3,4,4-trichlorobut-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
648918-04-1 |
|---|---|
分子式 |
C14H13Cl3O3 |
分子量 |
335.6 g/mol |
IUPAC名 |
(2-methoxy-4-prop-2-enylphenyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C14H13Cl3O3/c1-3-4-9-5-6-11(12(7-9)19-2)20-13(18)8-10(15)14(16)17/h3,5-7H,1,4,8H2,2H3 |
InChIキー |
BVANKHXODAEZQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)




![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)

![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
